molecular formula C17H27NO B1180560 N,N-dibutyl-2-(2-methylphenyl)acetamide

N,N-dibutyl-2-(2-methylphenyl)acetamide

Cat. No.: B1180560
M. Wt: 261.409
InChI Key: WMZDCLBVAGFIOF-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-(2-methylphenyl)acetamide is an acetamide derivative characterized by a 2-methylphenyl aromatic group attached to the α-carbon of the acetamide backbone, with two butyl substituents on the nitrogen atom. Spectral data for similar compounds (e.g., GC-MS, HRMS in ) indicate reliable characterization methods for this class of molecules .

Properties

Molecular Formula

C17H27NO

Molecular Weight

261.409

IUPAC Name

N,N-dibutyl-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C17H27NO/c1-4-6-12-18(13-7-5-2)17(19)14-16-11-9-8-10-15(16)3/h8-11H,4-7,12-14H2,1-3H3

InChI Key

WMZDCLBVAGFIOF-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)CC1=CC=CC=C1C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of N,N-dibutyl-2-(2-methylphenyl)acetamide and its analogs:

Compound Name Substituents on Acetamide Nitrogen Aromatic Group Key Functional Features Molecular Weight (g/mol) Notable Properties/Applications
This compound Dibutyl 2-methylphenyl High lipophilicity ~293.4 (estimated) Potential intermediate in organic synthesis
N,N-Diethyl-2,2-difluoro-2-(2-methylphenyl)acetamide () Diethyl 2-methylphenyl + difluoro Electronegative fluorine atoms 216.2 Enhanced metabolic stability; Pd-catalyzed synthesis
N-Methyl-N-(2-methylphenyl)acetamide () Methyl 2-methylphenyl Reduced steric hindrance 163.2 Simpler structure; potential solubility advantages
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide () None (single N-substituent) 2-methylphenyl + benzothiazole Sulfur-containing heterocycle ~302.4 (estimated) Medical activity (e.g., antimicrobial)
ortho-Methylacetylfentanyl () Phenethylpiperidin-4-yl 2-methylphenyl Opioid pharmacophore ~380.5 (estimated) High potency opioid receptor binding

Physicochemical Properties

  • Lipophilicity : The dibutyl groups in the target compound increase its logP value compared to diethyl () or methyl () analogs, suggesting slower metabolic clearance but lower aqueous solubility.
  • The benzothiazole group in introduces π-π stacking capabilities and polarizability .
  • Steric Effects : The bulky dibutyl groups may hinder interactions with enzymatic or receptor sites compared to smaller substituents (e.g., methyl in ) .

Pharmacological and Industrial Relevance

  • Medicinal Chemistry :
    • The benzothiazole derivative () demonstrates broader medical applications (e.g., antimicrobial) due to its heterocyclic moiety, whereas the target compound’s dibutyl groups may limit bioavailability .
    • The fentanyl analog () highlights how structural complexity (e.g., piperidine rings) can confer potent pharmacological activity, contrasting with the simpler acetamide scaffold of the target compound .
  • Synthetic Utility :
    • Pd-catalyzed methods () are common for synthesizing such acetamides, with yields exceeding 80% in optimized conditions .
    • Allyl or methoxy variants () may serve as reactive intermediates for further functionalization, whereas the dibutyl derivative is more likely used in hydrophobic matrices .

Stability and Reactivity

  • Thermal Stability: No explosive or oxidizing properties are reported for acetamides (), but dibutyl groups may increase thermal stability compared to allyl-substituted analogs () .
  • Chemical Reactivity: The absence of reactive groups (e.g., cyano in ) in the target compound suggests lower toxicity risks compared to derivatives like 2-cyano-N-[(methylamino)carbonyl]acetamide .

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